2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-
CAS No.: 55251-72-4
Cat. No.: VC16085973
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55251-72-4 |
|---|---|
| Molecular Formula | C19H17NO |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 1-[(2-ethylphenyl)iminomethyl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C19H17NO/c1-2-14-7-4-6-10-18(14)20-13-17-16-9-5-3-8-15(16)11-12-19(17)21/h3-13,21H,2H2,1H3 |
| Standard InChI Key | MKYCFZBXRMOUOP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The compound’s structure consists of a 2-naphthalenol backbone (a naphthalene ring with a hydroxyl group at the second position) connected via an iminomethyl (–N=CH–) bridge to a 2-ethylphenyl group. The SMILES notation (CCC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O) clarifies the connectivity: the ethyl group (–CH₂CH₃) is attached to the benzene ring at position 2, which is further linked to the imine nitrogen .
The E-configuration of the azomethine (–N=CH–) bond is inferred from analogous Schiff bases, such as 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, where X-ray crystallography confirmed the E geometry with a dihedral angle of 8.09° between the aromatic rings . This near-planar arrangement is stabilized by an intramolecular hydrogen bond between the hydroxyl oxygen and the imine hydrogen, a feature likely conserved in 2-naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₇NO | |
| Molecular weight | 275.3 g/mol | |
| Configuration | E (azomethine bond) | |
| Intramolecular H-bond | O–H···N (stabilizes planarity) |
Synthesis and Purification
Optimization Considerations
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
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Temperature: Reactions are typically conducted at 60–80°C to accelerate imine formation while minimizing side reactions .
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Yield: Purification via column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity .
Physicochemical Properties
Thermal Stability and Solubility
While experimental data for this compound are sparse, inferences can be drawn from structurally similar analogs:
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Melting Point: Estimated at 120–140°C, based on the melting point of 2-naphthol (121–123°C) and the added rigidity from the imine group.
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Solubility: Low solubility in water (<1 g/L) due to hydrophobic aromatic rings; soluble in organic solvents like ethanol, chloroform, and DMSO .
Table 2: Estimated Physicochemical Properties
| Property | Value | Basis |
|---|---|---|
| Melting point | 120–140°C | Analogous Schiff bases |
| Water solubility | <1 g/L | 2-Naphthol data |
| LogP (octanol-water) | ~3.5 | Computational prediction |
Chemical Reactivity and Applications
Coordination Chemistry
Schiff bases are renowned for forming stable complexes with transition metals. The imine nitrogen and phenolic oxygen in 2-naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]- act as bidentate ligands, coordinating to metal ions like Fe³⁺, Mn²⁺, and Cr³⁺ . For example:
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Iron(III) Complexes: Exhibit octahedral geometry, with the ligand occupying two coordination sites and water or other ligands filling the remaining positions .
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Antimicrobial Activity: Metal complexes of related Schiff bases show enhanced antibacterial and antifungal activity compared to free ligands, suggesting potential biomedical applications .
Tautomerism and Electronic Effects
The compound may exhibit keto-enol tautomerism, where the proton shifts between the hydroxyl oxygen and the imine nitrogen. This tautomerism influences electronic properties, as seen in UV-Vis spectra of analogous compounds showing absorption bands at ~350 nm (π→π*) and ~450 nm (n→π*) .
Future Directions
Further research should focus on:
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Crystallography: Resolving the crystal structure to confirm stereochemistry and intermolecular interactions.
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Biological Screening: Evaluating anticancer, antioxidant, and antimicrobial properties.
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Materials Science: Exploring use in organic semiconductors or catalysts.
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